molecular formula C7H5N5O2S2 B2981680 5-[(5-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 79134-17-1

5-[(5-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2981680
CAS No.: 79134-17-1
M. Wt: 255.27
InChI Key: NFZMRPJOAJZRND-UHFFFAOYSA-N
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Description

5-[(5-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine is an organic compound with the molecular formula C7H5N5O2S2. This compound is notable for its unique structure, which includes a nitropyridine moiety linked to a thiadiazole ring via a sulfanyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2-bromo-5-nitropyridine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can react with the sulfanyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could produce various thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 5-[(5-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitropyridine and thiadiazole moieties. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(5-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-(5-nitropyridin-2-yl)sulfanyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2S2/c8-6-10-11-7(16-6)15-5-2-1-4(3-9-5)12(13)14/h1-3H,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZMRPJOAJZRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])SC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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